

1-Aminoanthraquinone: A Scaffolding Nexus for Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminoanthraquinone

Cat. No.: B167232

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anthraquinone scaffold has long been a privileged structure in medicinal chemistry, giving rise to a plethora of biologically active compounds. Among its numerous derivatives, **1-aminoanthraquinone** stands out as a critical and versatile starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the pharmaceutical potential of **1-aminoanthraquinone**, moving beyond its historical use in the dye industry to its emerging role in modern drug discovery. We will delve into its core chemical properties, synthesis, and, most importantly, its diverse pharmacological activities, with a focus on anticancer, antiviral, and anti-inflammatory applications. This document is designed to be a practical resource, offering not only a thorough review of the current state of research but also detailed experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of its derivatives.

The 1-Aminoanthraquinone Core: Chemical Properties and Synthesis

1-Aminoanthraquinone (1-AAQ) is a deep brown crystalline powder with a melting point of 253-255 °C.^[1] It is soluble in various organic solvents such as alcohol, benzene, chloroform, and ether, but is insoluble in water.^{[1][2]} This solubility profile is a key consideration in its synthetic manipulation and formulation for biological testing.

The synthesis of **1-aminoanthraquinone** can be achieved through several routes, with the most common industrial methods being the nitration-reduction of anthraquinone and the aminolysis of anthraquinone-1-sulfonic acid.[2][3]

- Nitration-Reduction Method: This involves the nitration of anthraquinone with a mixed acid to yield 1-nitroanthraquinone, followed by reduction with a reducing agent like sodium sulfide to produce **1-aminoanthraquinone**.[2]
- Anthraquinone Sulfonate Aminolysis: In this method, anthraquinone is sulfonated to anthraquinone-1-sulfonic acid, which is then subjected to aminolysis with ammonia to yield the final product.[2]

For laboratory-scale synthesis of novel derivatives, **1-aminoanthraquinone** serves as a readily available starting material for a variety of chemical modifications, primarily targeting the amino group and the anthraquinone ring system.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₉ NO ₂	[4]
Molecular Weight	223.23 g/mol	[4]
Melting Point	253-255 °C	[1]
Appearance	Deep brown crystalline powder	[1]
Solubility	Soluble in alcohol, benzene, chloroform, ether; Insoluble in water	[1][2]

The Pharmacological Potential of 1-Aminoanthraquinone Derivatives

The planar tricyclic structure of the anthraquinone core allows for intercalation into DNA, a mechanism that underpins the activity of several established anticancer drugs.[5] The addition of the amino group at the 1-position provides a crucial handle for synthetic modifications, enabling the generation of a diverse library of derivatives with a wide spectrum of biological activities.

Anticancer Activity: A Primary Focus of Research

The development of **1-aminoanthraquinone** derivatives as anticancer agents is the most extensively studied area of its pharmaceutical potential.^[6] Research has demonstrated that modifications to the 1-amino group and substitutions on the anthraquinone ring can lead to compounds with potent cytotoxic activity against various cancer cell lines.^[7]

Mechanisms of Action:

- Kinase Inhibition: A significant body of research has focused on the development of **1-aminoanthraquinone** derivatives as kinase inhibitors. For instance, novel Schiff bases derived from **1-aminoanthraquinone** and amino acids have been shown to target the human serine/threonine kinase PAK4, a protein implicated in cancer cell proliferation, survival, and metastasis.^{[8][9]}
- Induction of Apoptosis: Many cytotoxic **1-aminoanthraquinone** derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.^[10]
- DNA Intercalation and Topoisomerase Inhibition: The planar anthraquinone ring can intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during these processes.^[11]

Structure-Activity Relationship (SAR):

The anticancer activity of **1-aminoanthraquinone** derivatives is highly dependent on their chemical structure. Key SAR insights include:

- Substitution at the 1-amino group: The nature of the substituent on the amino group significantly influences activity. For example, the introduction of amino acid moieties has led to potent PAK4 inhibitors.^[8]
- Substitution on the anthraquinone ring: The addition of hydroxyl, alkyl, or other functional groups to the anthraquinone core can modulate the compound's cytotoxicity and selectivity for different cancer cell lines.^[12]

Quantitative Data on Anticancer Activity:

Derivative	Cancer Cell Line	IC ₅₀ (µM)	Mechanism of Action	Reference(s)
Tryptophan-based Schiff base	-	Docking studies suggest high affinity for PAK4	PAK4 Inhibition	[8]
Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone	MCF-7 (Breast Cancer)	95 ± 0.05 µg/mL	Induction of Apoptosis	[10]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione	PC3 (Prostate Cancer)	4.65	Induction of Apoptosis, Autophagy	[13]

Antiviral Activity: An Emerging Area of Investigation

While less explored than their anticancer properties, **1-aminoanthraquinone** derivatives have also shown promise as antiviral agents.[\[14\]](#) The planar structure and potential for interaction with viral proteins and nucleic acids make them attractive candidates for antiviral drug discovery.

Mechanisms of Action:

The antiviral mechanisms of **1-aminoanthraquinone** derivatives are not as well-elucidated as their anticancer counterparts. However, potential mechanisms include:

- Inhibition of Viral Enzymes: Some anthraquinone derivatives have been shown to inhibit viral reverse transcriptase, a key enzyme for retroviruses like HIV.[\[15\]](#)
- Interference with Viral Entry and Replication: These compounds may interfere with the early stages of viral infection, such as attachment to host cells and replication of the viral genome.

[\[4\]](#)

Structure-Activity Relationship (SAR):

The antiviral activity of anthraquinone derivatives appears to be influenced by the substitution pattern on the aromatic rings. For example, studies on anthraquinones from lichens have shown that chlorination can enhance antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[\[7\]](#)

Quantitative Data on Antiviral Activity:

Derivative	Virus	EC ₅₀	Assay	Reference(s)
Emodin (related anthraquinone)	HSV-1	50 µg/mL (antiviral index 2.07)	CPE Reduction	[4]
Emodin (related anthraquinone)	HSV-2	50 µg/mL (antiviral index 3.53)	CPE Reduction	[4]
Hypericin (related anthraquinone derivative)	Vesicular Stomatitis Virus, HSV-1, HSV-2, Parainfluenza, Vaccinia	< 1 µg/mL	Direct Pre-infection Incubation	[14]

Anti-inflammatory Activity: Modulating the Immune Response

Anthraquinone derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.[\[16\]](#)

Mechanisms of Action:

- Inhibition of Pro-inflammatory Mediators: **1-aminoanthraquinone** derivatives can inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[\[5\]](#)

- Modulation of Signaling Pathways: These compounds can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[17]

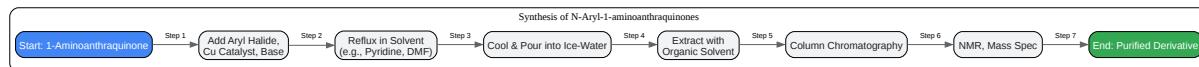
Structure-Activity Relationship (SAR):

The anti-inflammatory activity of anthraquinones is often linked to the presence and position of hydroxyl groups on the anthraquinone ring.[10][18] The amino group in **1-aminoanthraquinone** provides a site for modifications that can further enhance these properties.

Quantitative Data on Anti-inflammatory Activity:

Derivative	In Vitro/In Vivo Model	Effect	Mechanism	Reference(s)
Emodin (related anthraquinone)	LPS-stimulated RAW 264.7 macrophages	Inhibition of NO, iNOS, and COX-2 expression	-	[5]
Emodin (related anthraquinone)	Carageenan-induced paw edema in mice	Reduced paw swelling	-	[5]

Experimental Protocols: A Practical Guide for the Researcher


To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of **1-Aminoanthraquinone** Derivatives

The synthesis of novel **1-aminoanthraquinone** derivatives often involves the modification of the amino group or substitution on the anthraquinone ring. Below is a general protocol for the synthesis of N-substituted **1-aminoanthraquinone** derivatives.

Protocol: Synthesis of N-Aryl-**1-aminoanthraquinones**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **1-aminoanthraquinone** (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).
- Addition of Reactants: Add the desired aryl halide (e.g., aryl bromide or iodide, 1.1 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents).
- Base Addition: Add a base such as potassium carbonate (2 equivalents) to the reaction mixture.
- Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-**1-aminoanthraquinone** derivative.
- Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of N-aryl-**1-aminoanthraquinone** derivatives.

Biological Evaluation

Protocol: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.[\[1\]](#)[\[2\]](#)

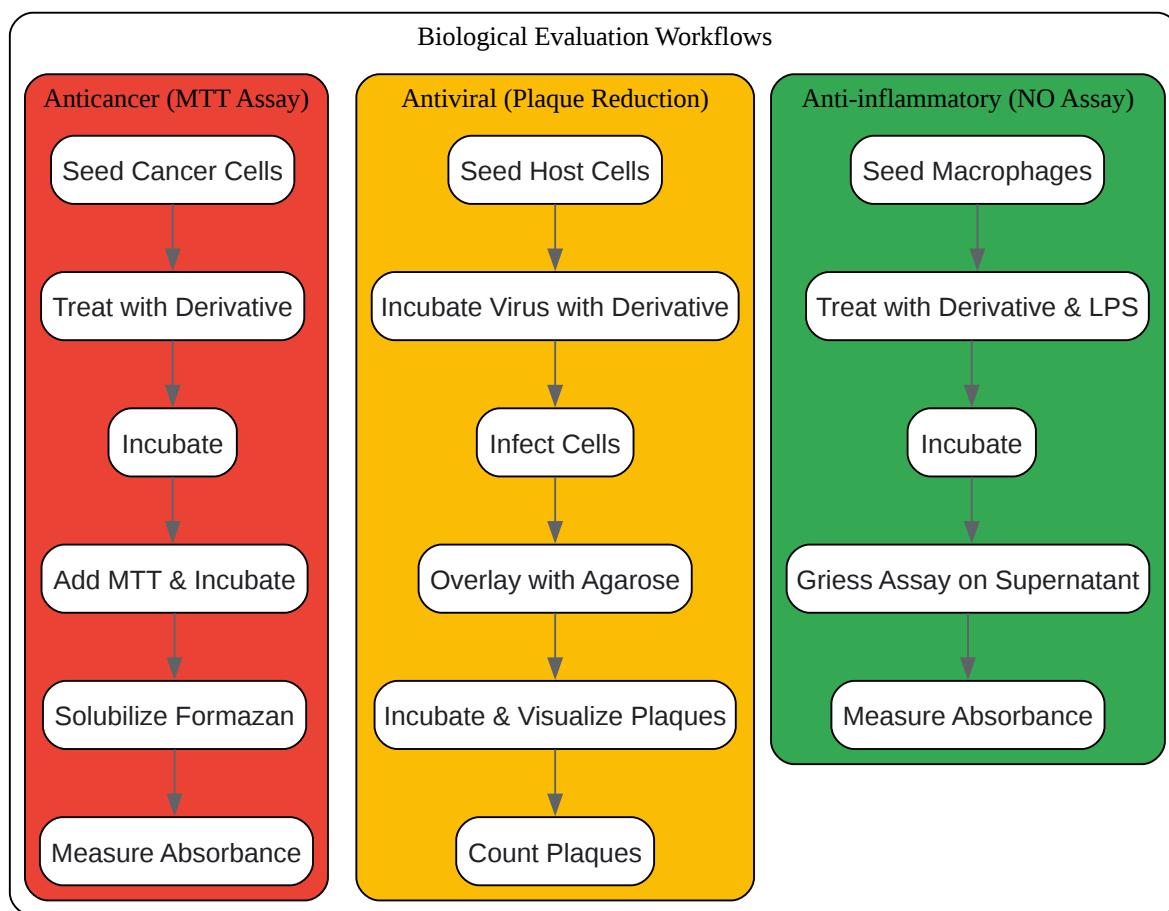
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **1-aminoanthraquinone** derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[\[4\]](#)[\[19\]](#)

- Cell Seeding: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.
- Virus and Compound Incubation: Prepare serial dilutions of the **1-aminoanthraquinone** derivative. In separate tubes, incubate a known titer of the virus with each concentration of

the compound for 1 hour at 37°C.


- Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.
- Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
- Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
- Plaque Visualization and Counting: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each concentration and determine the EC₅₀ value.

Protocol: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[20][21]

- Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
- Compound and LPS Treatment: Pre-treat the cells with various concentrations of the **1-aminoanthraquinone** derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
- Incubation: Incubate the plate for 24 hours at 37°C.
- Griess Assay: Collect the cell culture supernatant. In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

- Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition for each concentration of the test compound.

[Click to download full resolution via product page](#)

Caption: Overview of the experimental workflows for evaluating the biological activities of **1-aminoanthraquinone** derivatives.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While the in vitro efficacy of **1-aminoanthraquinone** derivatives is promising, their successful development into clinical candidates requires a thorough understanding of their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles.

Pharmacokinetics:

- Absorption: The lipophilicity of anthraquinone derivatives plays a crucial role in their absorption, which primarily occurs in the intestines.[\[22\]](#)
- Metabolism: Anthraquinones undergo extensive metabolism in the liver, including phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation and sulfation) reactions.[\[22\]](#) In silico ADMET prediction tools can provide initial insights into the likely metabolic fate of novel derivatives.[\[23\]](#)

Toxicology:

- General Toxicity: **1-Aminoanthraquinone** itself is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[\[24\]](#)
- In Vivo Studies: Animal studies are essential to evaluate the systemic toxicity of new derivatives. For example, a 13-week study of 1-amino-2,4-dibromoanthraquinone in rats and mice revealed dose-related toxic effects, particularly in the liver and kidneys of rats.[\[18\]](#) Careful toxicological evaluation is therefore critical in the development of any new **1-aminoanthraquinone**-based therapeutic.

Future Directions and Conclusion

1-Aminoanthraquinone has firmly established itself as a valuable scaffold in pharmaceutical research. The wealth of research into its anticancer potential, coupled with the emerging evidence for its antiviral and anti-inflammatory activities, underscores the continued importance of this compound in drug discovery.

Future research should focus on:

- Rational Design: Utilizing computational tools and a deeper understanding of SAR to design derivatives with improved potency, selectivity, and pharmacokinetic properties.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
- In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety in a more complex biological system.

In conclusion, **1-aminoanthraquinone** and its derivatives represent a rich and underexplored territory for the development of novel therapeutics. This guide provides a solid foundation for researchers to navigate this exciting field, from the synthesis of new compounds to their comprehensive biological evaluation. The versatility of the **1-aminoanthraquinone** scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). *Molecules*, 23(11), 2815. [\[Link\]](#)
- **1-Aminoanthraquinone** - ChemBK. (n.d.).
- Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2023).
- A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. (2021). *ACS Omega*, 6(51), 35783–35794. [\[Link\]](#)
- Anthraquinones as a new class of antiviral agents against human immunodeficiency virus. (1990). *Antiviral Research*, 13(5), 265-272. [\[Link\]](#)
- Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice. (1989). *Fundamental and Applied Toxicology*, 13(3), 445-454. [\[Link\]](#)
- The effect of emodin, an anthraquinone derivative extracted from the roots of *Rheum tanguticum*, against herpes simplex virus in vitro and in vivo. (2008). *Journal of Ethnopharmacology*, 117(2), 266-271. [\[Link\]](#)
- Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
- Antiviral activities of anthraquinones, bianthrone and hypericin derivatives from lichens. (1996). *Experientia*, 52(2), 180-183. [\[Link\]](#)
- In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2015).
- Synthesis of 1-arylaminoanthraquinone-based monoboron complexes 3 and 4. (n.d.).

- Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2023).
- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
- **1-Aminoanthraquinone** | C14H9NO2 | CID 6710. (n.d.). PubChem.
- In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives. (1991). *Antiviral Research*, 16(2), 185-196. [\[Link\]](#)
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute.
- Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. (2013). *European Journal of Pharmaceutical Sciences*, 48(3), 455-464. [\[Link\]](#)
- A Green and Scalable Synthesis of 1-Amino Anthraquinone. (2019). *Asian Journal of Applied Chemistry Research*, 3(1), 1-5. [\[Link\]](#)
- Biological activity of anthraquinone derivatives. (n.d.). ResearchGate.
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). *RSC Medicinal Chemistry*, 12(11), 1836-1861. [\[Link\]](#)
- Structural and Spectroscopic Study of Benzoperimidines Derived from **1-Aminoanthraquinone** and Their Application to Bioimaging. (2023). *Molecules*, 28(22), 7621. [\[Link\]](#)
- Synthesis, Characterization and Antibacterial Screening of New **1-Aminoanthraquinone** Derivatives. (2016). *Journal of Al-Nahrain University*, 19(1), 25-35. [\[Link\]](#)
- Proposed mechanism for the synthesis of amino anthraquinone derivatives. (n.d.). ResearchGate.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). *Cells*, 11(1), 143. [\[Link\]](#)
- Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). *Journal of Pharmacokinetics and Pharmacodynamics*, 42(5), 481-495. [\[Link\]](#)
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2020). *Foods*, 9(11), 1601. [\[Link\]](#)
- The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. (2017). *Scientific Reports*, 7, 5645. [\[Link\]](#)
- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2022). *International Journal of Molecular Sciences*, 23(1), 92. [\[Link\]](#)
- Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases. (n.d.).

- Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. (2022). *Molecules*, 27(12), 3831. [\[Link\]](#)
- Health functions and structure-activity relationships of natural anthraquinones from plants. (2019). *Food & Function*, 10(1), 15-32. [\[Link\]](#)
- Synthesis and In Silico Study of 4-Substituted **1-Aminoanthraquinones**. (2021). *Russian Journal of General Chemistry*, 91(5), 903-910. [\[Link\]](#)
- Pharmacokinetics of Anthraquinones from Medicinal Plants. (2021). *Frontiers in Pharmacology*, 12, 638993. [\[Link\]](#)
- Efficient and Mild Deamination Procedure for **1-Aminoanthraquinones** Yielding a Diverse Library of Novel Derivatives with Potential Biological Activity. (2016). *Molecules*, 21(11), 1475. [\[Link\]](#)
- Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. (2021). *International Journal of Molecular Sciences*, 22(19), 10738. [\[Link\]](#)
- Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. (2022). *Molecules*, 27(12), 3831. [\[Link\]](#)
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). *Molecules*, 27(11), 3564. [\[Link\]](#)
- In vivo toxicology studies. (n.d.). Vivotecnia.
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). *RSC Medicinal Chemistry*, 12(11), 1836-1861. [\[Link\]](#)
- Antiviral EC50 curves covering the range 0.001, 0.005, 0.01, 0.5, 1 μ g... (n.d.). ResearchGate.
- **1-Aminoanthraquinone** - ChemBK. (n.d.).
- NF- κ B signaling in inflammation. (2017). *Signal Transduction and Targeted Therapy*, 2, 17023. [\[Link\]](#)
- Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF- κ B axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo. (2023). *Frontiers in Pharmacology*, 14, 1186358. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. The effect of emodin, an anthraquinone derivative extracted from the roots of *Rheum tanguticum*, against herpes simplex virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. Antiviral activities of anthraquinones, bianthrone and hypericin derivatives from lichens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [ijpras.com](https://www.ijpras.com) [ijpras.com]
- 10. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based design and synthesis of regioisomeric disubstituted aminoanthraquinone derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 17. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 18. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [1-Aminoanthraquinone: A Scaffolding Nexus for Modern Pharmaceutical Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167232#1-aminoanthraquinone-potential-in-pharmaceutical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com